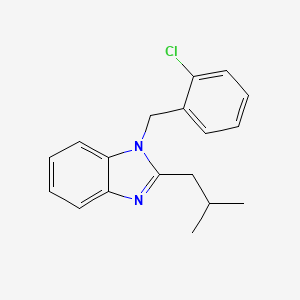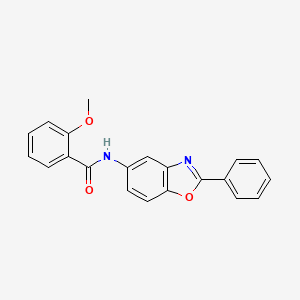
3,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCC, and it is a derivative of the coumarin family of compounds. DCC is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
作用機序
The mechanism of action of DCC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. DCC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DCC has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DCC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DCC can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. In vivo studies have shown that DCC can reduce the growth of tumors in animal models and improve the survival rate of animals with certain types of cancer.
実験室実験の利点と制限
One of the advantages of using DCC in lab experiments is its high purity and stability, which allows for accurate and reproducible results. DCC is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DCC is its potential toxicity, which can affect the results of experiments if not properly controlled. Therefore, it is important to use appropriate safety measures when handling DCC.
将来の方向性
There are several future directions for the research and development of DCC. One area of interest is the development of new derivatives of DCC with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of DCC, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of DCC in material science could lead to the development of new materials with unique properties for various applications.
合成法
The synthesis of DCC involves a multi-step process that includes the condensation of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The resulting product is then subjected to cyclization using acetic anhydride and sodium acetate to form the final product, DCC. The purity of DCC can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DCC has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, DCC has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In biochemistry, DCC has been used as a fluorescent probe to study DNA damage and repair mechanisms. In material science, DCC has been used as a precursor to synthesize new materials with desirable properties.
特性
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O4/c18-13-6-5-10(7-14(13)19)9-22-16(20)12-8-11-3-1-2-4-15(11)23-17(12)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZMFAYMIOHWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)methyl 2-oxochromene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)


![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)

![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)




![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)